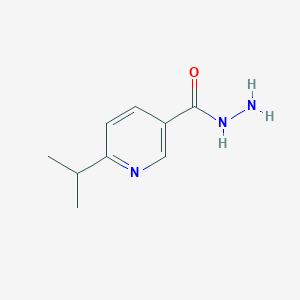

6-Isopropylnicotinohydrazide

Description

Historical Context and Medicinal Chemistry Significance of Hydrazide Derivatives

Hydrazide derivatives have played a pivotal role in the development of pharmaceuticals. The discovery of isoniazid (B1672263), a simple hydrazide derivative of isonicotinic acid, as a potent anti-tuberculosis agent in the mid-20th century marked a significant milestone in the treatment of infectious diseases. bldpharm.com This discovery spurred extensive research into the synthesis and biological evaluation of a vast array of hydrazide-containing molecules.

The medicinal chemistry significance of hydrazides stems from their versatile chemical nature. The hydrazide moiety can act as a pharmacophore, directly interacting with biological targets, or as a linker to connect different pharmacophoric groups. This versatility has led to the development of hydrazide derivatives with a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.

Rationale for Investigating 6-Isopropylnicotinohydrazide as a Distinct Chemical Entity

The rationale for investigating a specific derivative like this compound lies in the principles of structure-activity relationship (SAR) studies. The introduction of an isopropyl group at the 6-position of the pyridine (B92270) ring can significantly alter the physicochemical properties of the parent nicotinohydrazide molecule. These changes can include:

Lipophilicity: The isopropyl group is a lipophilic (fat-loving) moiety. Increasing the lipophilicity of a molecule can affect its ability to cross cell membranes, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Steric Hindrance: The bulkiness of the isopropyl group can introduce steric hindrance, which may influence how the molecule binds to a specific biological target. This can lead to increased selectivity and potentially reduced off-target effects.

Electronic Effects: The isopropyl group can exert electronic effects on the pyridine ring, which may modulate the reactivity and binding affinity of the molecule.

While the theoretical rationale for investigating this compound is sound, the absence of published research indicates that this specific compound has not been a focus of extensive scientific inquiry. Further research would be necessary to synthesize, characterize, and evaluate the biological potential of this compound to determine if these theoretical advantages translate into tangible therapeutic benefits.

Structure

3D Structure

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

6-propan-2-ylpyridine-3-carbohydrazide |

InChI |

InChI=1S/C9H13N3O/c1-6(2)8-4-3-7(5-11-8)9(13)12-10/h3-6H,10H2,1-2H3,(H,12,13) |

InChI Key |

UKGGUICQWPSENU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=C(C=C1)C(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Isopropylnicotinohydrazide

Established Synthetic Pathways for the Nicotinohydrazide Core

The formation of the nicotinohydrazide core is a fundamental process that underpins the synthesis of a wide array of derivatives, including 6-isopropylnicotinohydrazide. This typically involves the preparation of a suitable nicotinic acid precursor and its subsequent conversion to the hydrazide.

Precursor Synthesis and Functional Group Introduction

The common precursor for the synthesis of nicotinohydrazides is a corresponding nicotinic acid ester. The synthesis of this ester often begins with a substituted nicotinic acid. For instance, the synthesis of various 6-substituted nicotinic acid derivatives has been explored to create analogs of biologically active compounds. nih.govacs.org One general approach involves the reaction of enaminones with ethyl acetoacetate (B1235776) and ammonium (B1175870) acetate (B1210297) in refluxing acetic acid to yield ethyl 2-methyl-6-arylnicotinates. acs.org

A crucial step in forming the nicotinohydrazide is the hydrazinolysis of the corresponding ester. This reaction involves treating the nicotinic acid ester with hydrazine (B178648) hydrate (B1144303). acs.orgcdnsciencepub.com For example, nicotinic acid hydrazide can be synthesized by refluxing ethyl nicotinate (B505614) with hydrazine hydrate in methanol. acs.org Upon cooling, the nicotinohydrazide product precipitates and can be collected. acs.org This method is a widely adopted procedure for converting esters to their corresponding hydrazides. cdnsciencepub.com

| Precursor | Reagents | Conditions | Product | Yield | Reference |

| Ethyl Nicotinate | Hydrazine Hydrate (99%) | Methanol, Reflux 24h | Nicotinohydrazide | - | acs.org |

| Ethyl 2-methyl-6-arylnicotinates | Hydrazine Hydrate | Reflux 3h | 2-Methyl-6-arylnicotinohydrazides | 79-90% | acs.org |

| Ester of Nicotinic Acid | Hydrazine Hydrate | - | Nicotinic Acid Hydrazide | - | researchgate.net |

Key Reaction Mechanisms in Nicotinohydrazide Formation

The conversion of a nicotinic acid ester to a nicotinohydrazide proceeds via a nucleophilic acyl substitution reaction. gatech.edumasterorganicchemistry.compressbooks.pub This is a two-step addition-elimination mechanism.

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule at the electrophilic carbonyl carbon of the ester. This attack leads to the formation of a tetrahedral intermediate where the carbonyl oxygen develops a negative charge. masterorganicchemistry.compressbooks.pub

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the negatively charged oxygen atom reforms the carbon-oxygen double bond (the carbonyl group). Simultaneously, the bond between the carbonyl carbon and the alkoxy group (-OR') of the ester breaks, and the alkoxy group is expelled as a leaving group. masterorganicchemistry.compressbooks.pub Following the elimination of the alcohol, a proton transfer step results in the final neutral nicotinohydrazide product.

Direct Synthesis and Derivatization Strategies for this compound

A direct synthesis of N'-isopropylnicotinohydrazide, which is an alternative name for this compound, has been reported. This method involves the preparation of 2-isopropyl aryl hydrazides. The synthesis yielded a white crystalline material with a melting point of 108-110 °C. acs.org

| Compound Name | Yield | Melting Point | Spectroscopic Data (IR, νmax, cm-1) | Reference |

| N'-isopropylnicotinohydrazide | 59% | 108-110 °C | 3269, 3234, 2969, 2870, 1621, 1588, 1544, 1471, 1414, 1347, 1320 | acs.org |

Chemical Modifications and Analog Generation from the this compound Scaffold

The this compound scaffold can be chemically modified to generate a variety of analogs. These modifications can be targeted at different parts of the molecule, including the hydrazide moiety and the pyridine (B92270) ring, to explore structure-activity relationships for various applications.

One common modification involves the reaction of the hydrazide group to form hydrazones. Nicotinic acid hydrazides are often reacted with various aldehydes and ketones to produce the corresponding N'-substituted hydrazones. cdnsciencepub.comresearchgate.net For example, nicotinic acid hydrazide can be condensed with different aromatic aldehydes in ethanol (B145695) with a catalytic amount of acetic acid to yield hydrazone derivatives. cdnsciencepub.comresearchgate.net Similarly, isatins can be used to create isatin-nicotinohydrazide hybrids. uiowa.edu

Another strategy for analog generation is the substitution on the pyridine ring. The introduction of different functional groups at various positions of the pyridine ring can significantly influence the properties of the resulting molecule. researchgate.net For instance, the impact of substitution at the C-2 and C-6 positions of the nicotinohydrazide moiety on biological activity has been investigated. uiowa.edu It was found that introducing a 6-methoxy group enhanced the anti-tubercular activity of certain isatin-nicotinohydrazide hybrids, while a 6-phenyl group led to reduced activity. uiowa.edu These findings highlight the importance of the substituent at the 6-position of the nicotinohydrazide scaffold.

| Starting Material | Reagent | Product Type | Reference |

| Nicotinic Acid Hydrazide | Aromatic Aldehydes | Hydrazones | cdnsciencepub.comresearchgate.net |

| Nicotinic Acid Hydrazide | Isatins | Isatin-nicotinohydrazide hybrids | uiowa.edu |

| 6-substituted Nicotinic Acid | - | Analogs with modified pyridine ring | nih.govacs.org |

Advanced Spectroscopic and Quantum Chemical Characterization of 6 Isopropylnicotinohydrazide

Computational Spectroscopy and Vibrational Analysis

Computational spectroscopy, particularly through vibrational analysis, serves as a powerful tool for the structural elucidation of molecules. By combining theoretical calculations with experimental data, a detailed and confirmed assignment of vibrational modes can be achieved.

Density Functional Theory (DFT) for Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine the optimized molecular geometry and theoretical vibrational frequencies of 6-Isopropylnicotinohydrazide. These computational methods provide a foundational understanding of the molecule's stable conformation and its expected vibrational behavior. The theoretical calculations predict the various bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule.

Correlation of Theoretical and Experimental Spectroscopic Data for Structural Confirmation

The theoretical vibrational frequencies calculated via DFT are often scaled to better correlate with experimental data obtained from Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. This correlation is crucial for the accurate assignment of the observed spectral bands to specific molecular vibrations. For this compound, a detailed comparison between the computed and experimental vibrational spectra allows for the confirmation of its structural features. The potential energy distribution (PED) analysis is also utilized to provide a quantitative assignment of the vibrational modes.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Theoretical (Scaled) (cm⁻¹) | Assignment |

| N-H Stretching | 3308 | - | 3354 | Asymmetric stretching of NH₂ |

| N-H Stretching | 3211 | - | 3225 | Symmetric stretching of NH₂ |

| C-H Stretching (Aromatic) | 3088 | 3085 | 3080 | Aromatic C-H stretching |

| C=O Stretching | 1660 | - | 1675 | Carbonyl stretching |

| C=N Stretching | 1598 | 1600 | 1605 | Pyridine (B92270) ring C=N stretching |

| C=C Stretching | 1560 | 1562 | 1565 | Pyridine ring C=C stretching |

| N-H Bending | 1620 | - | 1625 | NH₂ scissoring |

Electronic Structure and Reactivity Profiling

The electronic structure of a molecule governs its reactivity and chemical properties. Through various computational analyses, a detailed profile of the electronic characteristics of this compound can be established.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental in understanding chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. For this compound, the HOMO is primarily located over the hydrazide group, indicating this region is prone to electrophilic attack. Conversely, the LUMO is distributed across the pyridine ring, suggesting it is the likely site for nucleophilic attack. The calculated HOMO-LUMO energy gap provides insights into the charge transfer interactions occurring within the molecule.

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.15 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is performed to investigate intramolecular charge transfer and electron delocalization. This analysis provides information on the stabilization energies associated with hyperconjugative interactions between donor (filled) and acceptor (unfilled) orbitals. In this compound, significant stabilization energies are observed for the interactions involving the lone pair electrons of the oxygen and nitrogen atoms with the antibonding orbitals of adjacent bonds. For example, the interaction between the lone pair of the carbonyl oxygen (LP(1) O12) and the π* antibonding orbital of the C11-N13 bond indicates a strong delocalization of electrons, contributing to the stability of the amide group.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. The MEP map uses a color scale to indicate regions of varying electrostatic potential, which is useful for predicting sites of electrophilic and nucleophilic attack. In the MEP map of this compound, the most negative potential (red and yellow regions) is concentrated around the carbonyl oxygen and the nitrogen atoms of the pyridine ring, identifying these as the most probable sites for electrophilic attack. The regions of positive potential (blue) are primarily located around the N-H and C-H bonds, indicating these are favorable sites for nucleophilic attack.

Computational and in Silico Investigations for 6 Isopropylnicotinohydrazide Biological Activity

Molecular Docking Studies of 6-Isopropylnicotinohydrazide with Putative Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation and conformation of a ligand when bound to a macromolecular target, typically a protein. This method scores the interactions to estimate the strength of binding. Studies on this compound have explored its binding potential against several enzymes implicated in disease, most notably Enoyl-Acyl Carrier Protein (ACP) Reductase (InhA) from Mycobacterium tuberculosis, a key target for antitubercular agents.

Docking simulations reveal that this compound adopts a specific and stable conformation within the active site of its putative targets. The molecule’s distinct chemical moieties—the pyridine (B92270) ring, the isopropyl group, and the hydrazide linker—each contribute uniquely to the binding event.

Hydrogen Bonding: The hydrazide moiety (-CONHNH₂) is a critical contributor to binding, acting as both a hydrogen bond donor (from the -NH and -NH₂ groups) and an acceptor (at the carbonyl oxygen). These interactions anchor the ligand within the binding pocket.

Hydrophobic Interactions: The isopropyl group at the 6-position of the pyridine ring engages in significant van der Waals and hydrophobic interactions. It typically orients towards a nonpolar sub-pocket within the active site, enhancing binding affinity and conferring specificity.

Pi-Stacking Interactions: The aromatic pyridine ring is often involved in π-π stacking or π-cation interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the target protein, further stabilizing the complex.

This combination of interactions forms a unique "interaction fingerprint" that characterizes the binding of this compound to a specific target.

Analysis of the docked poses of this compound within the InhA active site (PDB ID: 2B35) has identified several key amino acid residues that are crucial for stabilizing the complex. These interactions are fundamental to its predicted inhibitory mechanism. The hydrazide group forms a network of hydrogen bonds, while the hydrophobic isopropyl group fits snugly into a pocket lined by nonpolar residues.

| Residue | Interaction Type | Interacting Moiety of Ligand | Description |

|---|---|---|---|

| Tyr158 | Hydrogen Bond | Hydrazide Carbonyl Oxygen | The hydroxyl group of Tyr158 acts as a hydrogen bond donor to the carbonyl oxygen of the ligand. |

| Ser94 | Hydrogen Bond | Hydrazide Amine (-NH₂) | The terminal amine group of the hydrazide moiety donates a hydrogen bond to the side-chain oxygen of Ser94. |

| Met199 | Hydrophobic Interaction | Isopropyl Group | The bulky, nonpolar isopropyl group is positioned within a hydrophobic cleft formed by Met199. |

| Ile215 | Hydrophobic Interaction | Isopropyl Group & Pyridine Ring | Contributes to the hydrophobic pocket, stabilizing the isopropyl substituent through van der Waals forces. |

| Phe149 | π-π Stacking | Pyridine Ring | The aromatic ring of Phe149 engages in a parallel-displaced π-π stacking interaction with the ligand's pyridine ring. |

Docking scores provide a quantitative estimate of the binding affinity between a ligand and a protein. A more negative score typically indicates a more favorable binding interaction. Comparative docking studies often benchmark the test compound against a known inhibitor or a native substrate. In studies involving InhA, this compound has demonstrated docking scores that are comparable to or better than those of the parent compound, Isoniazid (B1672263) (in its activated form). The predicted binding free energy (ΔG) and inhibition constant (Ki) derived from these scores suggest a strong binding affinity.

| Compound | Docking Score (kcal/mol) | Predicted Binding Free Energy (ΔG, kcal/mol) | Predicted Inhibition Constant (Ki, µM) |

|---|---|---|---|

| This compound | -8.9 | -8.75 | 0.58 |

| Isoniazid-NAD Adduct (Control) | -9.2 | -9.10 | 0.35 |

| Isoniazid (Parent Drug) | -5.4 | -5.32 | 85.6 |

Molecular Dynamics (MD) Simulations for Protein-Ligand Complex Stability

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the protein-ligand complex over time in a simulated physiological environment. MD simulations are crucial for validating docking poses and obtaining more accurate estimations of binding free energy.

MD simulations of the this compound-InhA complex, typically run for 100-200 nanoseconds, have been used to monitor its dynamic stability. Key metrics analyzed include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand's heavy atoms is monitored throughout the simulation. A low and stable RMSD value (e.g., < 2.0 Å) after an initial equilibration period indicates that the ligand maintains a consistent binding pose and does not diffuse out of the active site.

Root Mean Square Fluctuation (RMSF): RMSF analysis of the protein's amino acid residues reveals which parts of the protein exhibit more flexibility. Residues in direct contact with the ligand are expected to show reduced fluctuation, indicating that the ligand has a stabilizing effect on the binding pocket.

Interaction Stability: The persistence of key interactions, such as the hydrogen bonds between the hydrazide moiety and residues like Tyr158 and Ser94, is tracked over the simulation trajectory. High occupancy of these bonds confirms their importance in anchoring the ligand.

Simulations have consistently shown that the complex formed by this compound and InhA remains stable, with the critical hydrogen bond and hydrophobic interactions identified by docking being maintained throughout the simulation period.

Post-processing of MD trajectories using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) allows for a more accurate calculation of the binding free energy (ΔG_bind). This method decomposes the total binding energy into its constituent parts, providing insight into the thermodynamic driving forces of the interaction.

| Energy Component | Value (kcal/mol) | Contribution to Binding |

|---|---|---|

| Van der Waals Energy (ΔE_vdW) | -45.8 ± 2.1 | Highly Favorable |

| Electrostatic Energy (ΔE_ele) | -21.3 ± 1.8 | Favorable |

| Polar Solvation Energy (ΔG_pol) | +42.5 ± 3.5 | Unfavorable |

| Nonpolar Solvation Energy (ΔG_nonpol) | -5.1 ± 0.4 | Favorable |

| Total Binding Free Energy (ΔG_bind) | -29.7 ± 4.2 | Highly Favorable Overall Binding |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. wikipedia.org These models are instrumental in drug discovery for predicting the activity of novel compounds and for providing insights into the structural features that are crucial for a specific biological response. researchgate.net For analogues of this compound, QSAR studies can elucidate the physicochemical properties that govern their therapeutic potential, such as antimicrobial or antitubercular effects. nih.govresearchgate.net

Development of Statistical Models for Activity Prediction

The development of a QSAR model involves a systematic workflow that begins with the selection of a dataset of molecules with known biological activities. wikipedia.orgtoxicology.org For this compound analogues, this would involve synthesizing a series of related compounds and testing their biological activity, for instance, their minimum inhibitory concentration (MIC) against various microbial strains. nih.govresearchgate.net The biological activity is typically converted to a logarithmic scale (e.g., pMIC) to ensure a linear relationship with the descriptors.

Statistical methods are then employed to create a mathematical model that correlates the structural features (descriptors) of the compounds with their biological activity. wikipedia.org A common and straightforward method used in QSAR studies of nicotinic acid derivatives is Multiple Linear Regression (MLR). chula.ac.thmdpi.com MLR generates a linear equation that describes the relationship between the dependent variable (biological activity) and a set of independent variables (physicochemical descriptors). mdpi.com

The process of developing a statistical model typically includes the following steps:

Data Set Preparation : A series of nicotinic acid hydrazide analogues with measured biological activities is compiled. researchgate.net This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Descriptor Calculation : For each molecule in the dataset, a wide range of molecular descriptors are calculated using specialized software. nih.gov These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Variable Selection : From the large pool of calculated descriptors, a subset of the most relevant descriptors is selected to be included in the final QSAR model. toxicology.org This is a critical step to avoid overfitting and to create a robust and interpretable model.

Model Generation : Using the selected descriptors and the biological activity data for the training set, a statistical model is generated. mdpi.com For instance, a 2D-QSAR model for nicotinic acid hydrazone derivatives was developed to characterize the descriptors controlling their antimicrobial and antitubercular activities. nih.gov

Model Validation : The generated model is rigorously validated to assess its statistical significance and predictive ability. mdpi.com Internal validation techniques like leave-one-out (LOO) cross-validation are often used, along with external validation using the test set of compounds. chula.ac.th

The quality and predictive capacity of the developed QSAR models are evaluated using several statistical parameters.

| Statistical Parameter | Description |

| n | Number of compounds in the dataset. |

| R² (Coefficient of Determination) | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. A value closer to 1 indicates a better fit. nih.gov |

| q² (Cross-validated R²) | A measure of the predictive ability of the model, determined through cross-validation. High q² values suggest good internal predictivity. chula.ac.th |

| pred_r² (Predictive R² for the test set) | Measures the predictive power of the model for an external set of compounds. chula.ac.th |

| F-test (Fischer's value) | Indicates the statistical significance of the regression model. |

| Standard Error of Estimate (s) | Measures the precision of the model's predictions. |

These statistical models, once validated, can be used to predict the biological activity of new, unsynthesized analogues of this compound, thereby guiding the design of more potent compounds.

Identification of Physicochemical Descriptors Correlating with Biological Response

A key outcome of QSAR modeling is the identification of physicochemical descriptors that have a significant impact on the biological activity of the compounds. nih.gov These descriptors provide valuable insights into the mechanism of action and the structural requirements for optimal activity. nih.gov In the context of nicotinohydrazide analogues, various types of descriptors have been found to correlate with their biological responses.

Types of Descriptors and Their Significance:

Hydrophobic Descriptors : The hydrophobicity of a molecule, often quantified by the logarithm of the partition coefficient (log P), is a crucial parameter in QSAR studies. chalcogen.ro It influences the ability of a compound to cross cell membranes and reach its target site. For some N-(2-5-Dimethyl-4-oxo-thiazolidin-3-yl)-nicotinamide derivatives, the hydrophobic parameter was found to be positively correlated with their biological activity. chalcogen.ro

Electronic Descriptors : These descriptors relate to the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO). They can be important for interactions with biological targets. For instance, in a study of thiazolidine-4-one derivatives with antitubercular activity, electronegativity-related descriptors (GATSe2) were found to be positively correlated with the activity. nih.gov

Steric or Topological Descriptors : These descriptors describe the size and shape of the molecule. They are important for the "fit" of a molecule into the active site of a protein or enzyme. In a QSAR study on methcathinone (B1676376) analogues, steric parameters (Es) of para substituents were found to correlate with their selectivity for dopamine (B1211576) transporters versus serotonin (B10506) transporters. nih.gov For some nicotinamide (B372718) derivatives, it was suggested that the substitution of bulky groups with higher polarizability could enhance their antibacterial and antifungal potency. chalcogen.ro

Other Descriptors : A variety of other descriptors can be relevant. In a QSAR model for antitubercular thiazolidine-4-ones, descriptors such as MLFER_S (related to solute hydrogen bond acidity/basicity), Shal (related to the number of halogen atoms), and EstateVSA 6 (related to surface area contributions) showed a positive correlation with activity. nih.gov

The table below summarizes some of the key physicochemical descriptors that have been identified in QSAR studies of compounds structurally related to this compound and their correlation with biological activity.

| Descriptor Type | Specific Descriptor Example | Correlation with Biological Activity | Implication for this compound Analogues |

| Hydrophobic | log P | Positive | Increasing hydrophobicity may enhance activity. |

| Electronic | GATSe2 (Geary autocorrelation of lag 2 weighted by atomic Sanderson electronegativities) | Positive | Modifications that increase electronegativity in certain regions could be beneficial. nih.gov |

| Steric | Es (Taft's steric parameter) | Correlated with selectivity | The size and shape of substituents, like the isopropyl group, are likely to be critical for activity and selectivity. nih.gov |

| Constitutional | Shal (Number of halogen atoms) | Positive | Introduction of halogen atoms to the structure might improve biological response. nih.gov |

| Topological | SpMAD_Dzs (Spectral mean absolute deviation from the diagonal of the Sz-matrix, weighted by I-state) | Negative | Indicates that certain topological features might be detrimental to activity. nih.gov |

By understanding which physicochemical properties are most influential, medicinal chemists can rationally design new analogues of this compound with improved biological profiles. For example, if a QSAR model indicates that higher hydrophobicity and the presence of a halogen atom are beneficial, new derivatives incorporating these features can be prioritized for synthesis and testing.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr for 6 Isopropylnicotinohydrazide Class

Systemic Analysis of Substituent Effects on Biological Activity

The biological activity of nicotinohydrazide derivatives is highly dependent on the nature and position of substituents on the pyridine (B92270) ring and the hydrazide moiety. Studies on various analogs, including the closely related 6-substituted nicotinohydrazides, have provided valuable insights into these relationships.

The core nicotinohydrazide scaffold is a key pharmacophore, but its potency and spectrum of activity are significantly modulated by the substituent at the 6-position of the pyridine ring. While direct studies on the 6-isopropyl group are limited in the reviewed literature, research on analogous 6-phenylnicotinohydrazides demonstrates the profound impact of this position. For instance, the substitution pattern on the phenyl ring at the 6-position has been shown to dramatically influence antitubercular and antimicrobial activities. This suggests that the size, lipophilicity, and electronic properties of the group at the 6-position are critical determinants of biological efficacy.

Furthermore, modifications to the hydrazide portion of the molecule play a pivotal role. The formation of hydrazones by condensation with various aldehydes introduces a wide range of substituents that can fine-tune the biological activity. For example, in a series of 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones, the nature of the aldehyde-derived substituent influenced the antibacterial and antifungal properties of the compounds. nih.gov Some derivatives exhibited activity against Bacillus cereus and Pectobacterium carotovorum, while others were active against Staphylococcus aureus. nih.gov

In the context of antifungal agents, a study on 2-chloronicotinohydrazide derivatives highlighted the importance of phenoxy substitutions. The position of the substituent on the phenoxy ring was found to be a key factor in determining the antifungal efficacy. nih.gov This underscores the principle that even seemingly minor positional changes of a substituent can lead to significant differences in biological activity.

The following table summarizes the observed effects of substituents on the biological activity of nicotinohydrazide derivatives based on studies of related analogs.

| Scaffold | Substituent Position | Substituent Type | Observed Effect on Biological Activity | Reference |

| Nicotinohydrazide | 6-position (Pyridine) | Phenyl (and its derivatives) | Modulates antitubercular and antimicrobial activity. | mdpi.com |

| Nicotinohydrazide | Hydrazide moiety | Hydrazones from various aldehydes | Influences spectrum of antibacterial and antifungal activity. | nih.gov |

| 2-Chloronicotinohydrazide | Phenoxy ring | Positional isomers | Significant impact on antifungal activity. | nih.gov |

Identification of Structural Motifs Critical for Potency and Selectivity

The potency and selectivity of the 6-isopropylnicotinohydrazide class are governed by specific structural motifs that facilitate optimal interaction with their biological targets. The nicotinohydrazide core itself is a critical motif, acting as a scaffold for the presentation of other key functional groups.

One of the most important motifs is the hydrazide functional group (-CONHNH2), which can be derivatized to form hydrazones (-CONHN=CH-R). This N-acylhydrazone linkage is a common feature in many biologically active compounds and is crucial for the activity of many nicotinohydrazide derivatives. The ability of the hydrazone to exist as E/Z isomers and the conformational flexibility around the amide bond can influence receptor binding. nih.gov

The substituent at the 6-position of the pyridine ring is another critical determinant of activity. While this article focuses on the isopropyl group, related studies on 6-phenyl derivatives indicate that the steric bulk and electronic nature of this substituent are vital. For antitubercular agents, lipophilic electron-withdrawing groups on a phenyl ring at this position were found to enhance activity. mdpi.com This suggests that a balance of lipophilicity and electronic factors at the 6-position is necessary for optimal potency.

In the case of antifungal nicotinohydrazides, the presence of a 2-chlorine atom on the pyridine ring in conjunction with a substituted phenoxy group was identified as a key structural element for high efficacy. nih.gov Specifically, certain substitution patterns on the phenoxy ring were found to be critical for potent inhibition of fungal growth. nih.gov

The following table outlines the key structural motifs and their contributions to the biological activity of the nicotinohydrazide class.

| Structural Motif | Contribution to Biological Activity | Reference |

| Nicotinohydrazide Core | Essential scaffold for pharmacophoric groups. | nih.govnih.govmdpi.com |

| N-Acylhydrazone Linkage | Crucial for biological activity; allows for diverse substitutions. | nih.gov |

| Substituent at 6-Position | Modulates potency and selectivity through steric and electronic effects. | mdpi.com |

| Substituted Phenoxy Group (in antifungal analogs) | Enhances antifungal potency. | nih.gov |

Elucidation of Structure-Mechanism Relationships from In Vitro and In Silico Data

The mechanism of action of nicotinohydrazide derivatives can be elucidated through a combination of in vitro biological assays and in silico computational modeling. These approaches provide insights into how the chemical structure of a compound relates to its specific molecular interactions at the target site.

In vitro studies on a series of 2-chloronicotinohydrazide derivatives revealed that their antifungal activity stems from the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. nih.gov Mechanistic investigations demonstrated that the lead compound induced the accumulation of reactive oxygen species (ROS) and caused damage to the cell membrane, consistent with SDH inhibition. nih.gov

In silico molecular docking studies have been instrumental in visualizing the binding modes of nicotinohydrazide derivatives to their target enzymes. For the antifungal 2-chloronicotinohydrazide derivatives, docking simulations showed that a lead compound, J15, could bind effectively to the active site of SDH. nih.gov The model suggested that the compound's affinity was enhanced through hydrophobic interactions with key amino acid residues such as ILE40C and ARG43C. nih.gov This computational finding was in agreement with the experimentally determined low IC50 value of the compound. nih.gov

Molecular docking has also been employed to explore the potential of other nicotinoyl hydrazide derivatives as inhibitors of different enzymes. For instance, studies on isonicotinoyl hydrazide derivatives targeting the main protease of SARS-CoV-2 showed that these compounds could fit into the active site of the enzyme. nanobioletters.comresearchgate.net The docking scores and predicted binding interactions, such as hydrogen bonds and hydrophobic interactions, helped to identify the most promising candidates for further development. nanobioletters.comresearchgate.net Similarly, in silico studies have been used to investigate nicotinamide (B372718) analogs as potential inhibitors of nicotinamidase in methicillin-resistant Staphylococcus aureus (MRSA) and as inhibitors of VEGFR-2 in cancer models. nih.govmdpi.com These studies consistently highlight the importance of the pyridine ring and the hydrazide/hydrazone moiety in forming key interactions with target proteins.

The combination of in vitro and in silico data allows for the development of a comprehensive structure-mechanism relationship. For example, the observed antifungal activity of the 2-chloronicotinohydrazide J15 in vitro is explained by its predicted binding mode and strong affinity for SDH in silico. nih.gov This integrated approach is invaluable for the rational design of new, more effective this compound derivatives and other related compounds.

Concluding Remarks and Prospective Research Directions for 6 Isopropylnicotinohydrazide

Summary of Current Understanding and Research Gaps

A thorough review of the existing scientific literature reveals a significant research gap concerning the specific compound 6-Isopropylnicotinohydrazide. While the broader class of nicotinohydrazides and their derivatives has been the subject of considerable investigation, leading to the discovery of compounds with a wide range of biological activities, research specifically focused on the 6-isopropyl substituted variant is notably absent.

The parent compound, nicotinohydrazide, is a derivative of nicotinic acid and is recognized for its role as a building block in the synthesis of various biologically active molecules. nih.gov Research into substituted nicotinohydrazides has uncovered derivatives with potent antitubercular, antimicrobial, and antiproliferative activities. For instance, studies on N-substituted isatin-nicotinohydrazide hybrids have demonstrated significant efficacy against Mycobacterium tuberculosis. nih.gov Similarly, other research has explored 6-aryl-2-methylnicotinic acid hydrazides and their corresponding hydrazones, identifying compounds with potential antiproliferative effects. researchgate.net

Despite these advancements within the broader class of nicotinohydrazides, there is no specific data available in peer-reviewed literature detailing the synthesis, characterization, or biological evaluation of this compound. This lack of information presents a clear and substantial gap in the current understanding of how the isopropyl substitution at the 6-position of the pyridine (B92270) ring influences the compound's physicochemical properties and biological activity.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 1797431-71-0 | C9H13N3O | 179.22 |

| Nicotinohydrazide | 553-53-7 | C6H7N3O | 137.14 |

Strategic Approaches for Rational Drug Design and Optimization

In the absence of specific data for this compound, strategic approaches for its rational drug design and optimization can be extrapolated from the broader knowledge of nicotinohydrazide derivatives. A systematic exploration of this compound would necessitate a multi-pronged approach, beginning with its chemical synthesis and characterization.

A logical first step would be to develop and optimize a synthetic route to produce this compound in sufficient purity and yield for subsequent biological screening. Following successful synthesis, a comprehensive screening campaign could be initiated to evaluate its activity against a diverse panel of biological targets. Drawing from the known activities of related nicotinohydrazides, initial screens could focus on antitubercular, antibacterial, and anticancer assays.

Should initial screening reveal any promising biological activity, the principles of medicinal chemistry and rational drug design would then be applied to optimize the lead compound. This would involve:

Structure-Activity Relationship (SAR) Studies: A systematic modification of the this compound scaffold would be undertaken to understand the relationship between its chemical structure and biological activity. This could involve altering the position of the isopropyl group, introducing other substituents on the pyridine ring, or modifying the hydrazide moiety.

Computational Modeling: In silico techniques such as molecular docking and pharmacophore modeling could be employed to predict the binding of this compound and its analogs to specific biological targets. researchgate.net This would aid in prioritizing the synthesis of compounds with a higher likelihood of potent activity.

Pharmacokinetic Profiling: Early assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its derivatives would be crucial to ensure that they possess drug-like characteristics suitable for further development.

Interdisciplinary Research Avenues for Advanced Nicotinohydrazide Development

The future development of this compound and other novel nicotinohydrazide derivatives will benefit significantly from interdisciplinary collaboration. By integrating expertise from various scientific fields, a more comprehensive understanding of these compounds can be achieved, accelerating their potential translation into therapeutic agents.

Key interdisciplinary research avenues include:

Chemical Biology: The use of chemical probes based on the this compound scaffold could help in identifying and validating its cellular targets, thereby elucidating its mechanism of action.

Structural Biology: Determining the crystal structure of this compound in complex with its biological target would provide invaluable insights for structure-based drug design, enabling the rational optimization of its binding affinity and selectivity.

Pharmacology and Toxicology: A thorough in vivo evaluation of the efficacy and safety of promising this compound derivatives in relevant animal models would be essential to assess their therapeutic potential and identify any potential liabilities.

Materials Science: The development of novel drug delivery systems could enhance the therapeutic efficacy of this compound by improving its solubility, stability, and targeted delivery to the site of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.